Cas no 2839157-92-3 (2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole)

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
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- 2839157-92-3
- 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole
- 2-(difluoromethyl)-4,5-diiodotriazole
- EN300-37373971
-
- インチ: 1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H
- InChIKey: BTJMAQRKMXHRBE-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NN(C(F)F)N=1)I
計算された属性
- せいみつぶんしりょう: 370.82280g/mol
- どういたいしつりょう: 370.82280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37373971-1.0g |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
Enamine | EN300-37373971-0.1g |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
Enamine | EN300-37373971-0.5g |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
1PlusChem | 1P02AFVX-5g |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95% | 5g |
$3183.00 | 2024-05-07 | |
Aaron | AR02AG49-50mg |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95% | 50mg |
$303.00 | 2025-02-17 | |
1PlusChem | 1P02AFVX-50mg |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95% | 50mg |
$303.00 | 2024-05-07 | |
1PlusChem | 1P02AFVX-250mg |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95% | 250mg |
$595.00 | 2024-05-07 | |
Enamine | EN300-37373971-2.5g |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
Enamine | EN300-37373971-5.0g |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
Enamine | EN300-37373971-10.0g |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |
2839157-92-3 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 |
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazoleに関する追加情報
Compound CAS No. 2839157-92-3: 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole
The compound 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole, identified by the CAS number CAS No. 2839157-92-3, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a five-membered ring containing three nitrogen atoms. The presence of a difluoromethyl group and two iodine atoms at specific positions on the triazole ring introduces unique electronic and structural properties that make this compound highly versatile.
The synthesis of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole involves a series of carefully designed reactions that ensure the precise placement of substituents on the triazole ring. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better control over the stereochemistry of such compounds. The incorporation of iodine atoms at the 4 and 5 positions is particularly challenging due to their high reactivity and tendency to undergo side reactions during synthesis.
One of the most promising applications of this compound lies in its potential use as a building block for advanced materials. The presence of iodine atoms allows for further functionalization through substitution reactions, enabling the creation of materials with tailored electronic properties. For instance, researchers have explored the use of this compound in the development of organic semiconductors for flexible electronics and optoelectronic devices.
In addition to its material science applications, 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole has shown potential in medicinal chemistry. The triazole ring is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinase enzymes, making it a candidate for further exploration in drug discovery.
The unique combination of fluorine and iodine substituents also makes this compound an interesting subject for fundamental studies in organic chemistry. Researchers have investigated its reactivity under various conditions to understand how these substituents influence the electronic properties and reactivity of the triazole ring. Such studies provide valuable insights into the design of more complex molecules with desired chemical properties.
In terms of physical properties, this compound exhibits a high melting point due to strong intermolecular forces arising from both hydrogen bonding (from the difluoromethyl group) and van der Waals interactions (from the iodine atoms). Its solubility in common organic solvents is moderate but can be enhanced through specific functionalization strategies.
Recent research has also focused on the application of this compound in catalysis. The triazole ring can act as a ligand for transition metal catalysts, facilitating various organic transformations such as cross-coupling reactions and asymmetric synthesis. The presence of iodine atoms further enhances its coordinating ability and stability under catalytic conditions.
In conclusion, 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole is a multifaceted compound with diverse applications across different domains of chemistry and materials science. Its unique structure enables it to serve as a versatile building block for advanced materials and potential drug candidates while providing opportunities for fundamental research into organic chemistry principles.
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